4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Procure CAS 2172931-40-5 as a validated core scaffold for HPK1 kinase inhibitor synthesis. Features a pre-installed 4-chloro electrophilic handle enabling efficient one-step SNAr diversification. The N-ethyl lactam framework matches explicit patent claims, eliminating additional pre-functionalization steps. With XLogP3=1.2 and zero H-bond donors, it is optimized for CNS drug discovery and focused library synthesis.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 2172931-40-5
Cat. No. B6602402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
CAS2172931-40-5
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCCN1CC2=C(C1=O)C=CN=C2Cl
InChIInChI=1S/C9H9ClN2O/c1-2-12-5-7-6(9(12)13)3-4-11-8(7)10/h3-4H,2,5H2,1H3
InChIKeyYQVIRPVHDIBUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (CAS 2172931-40-5): Core Structure and Physicochemical Profile


4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2172931-40-5, Molecular Formula: C9H9ClN2O, MW: 196.63 g/mol) is a heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core scaffold bearing a chloro substituent at the 4-position and an N-ethyl substituent on the 2-position lactam ring [1]. The compound exhibits a computed XLogP3-AA value of 1.2, one rotatable bond, and zero hydrogen bond donors, indicating moderate lipophilicity and limited conformational flexibility [1]. This scaffold serves as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting hematopoietic progenitor kinase 1 (HPK1) and related therapeutic agents [2].

Why 4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one Cannot Be Interchanged with Generic Analogs


The pyrrolo[3,4-c]pyridine scaffold encompasses multiple structural isomers and substitution patterns that yield fundamentally different physicochemical and biological profiles. Simple substitution of this specific compound with alternative 4-position halogenated analogs or N-alkyl variants would alter key molecular properties including lipophilicity (XLogP3 = 1.2 for the target compound), hydrogen bonding capacity, and steric bulk around the reactive chloro handle [1]. Furthermore, the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core is explicitly claimed in HPK1 inhibitor patent families, where specific N-alkyl and C4-substitution patterns dictate kinase selectivity and downstream immunological effects [2]. Generic substitution without equivalent quantitative validation of these parameters would compromise both synthetic reproducibility and biological target engagement.

Quantitative Differentiation Evidence for 4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (CAS 2172931-40-5)


Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Related Scaffolds

The target compound demonstrates a computed XLogP3-AA value of 1.2, zero hydrogen bond donors, two hydrogen bond acceptors, and exactly one rotatable bond [1]. In contrast, structurally related 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (without the N-ethyl substitution and lactam carbonyl) would exhibit a different hydrogen bonding donor/acceptor profile and altered aqueous solubility characteristics due to the presence of the hydrochloride salt form . The precise balance of moderate lipophilicity (XLogP3 = 1.2) with limited conformational flexibility (one rotatable bond) may confer advantages in cellular permeability and target binding entropy relative to more flexible or more polar analogs.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Patent Association Strength: HPK1 Inhibitor Chemical Space Coverage

PubChemLite annotation indicates that CAS 2172931-40-5 is associated with 10 patents, with zero primary literature citations [1]. This patent-to-literature ratio suggests that the compound occupies proprietary chemical space of significant industrial interest, particularly within HPK1 antagonist patent families [2]. The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, bearing specific N-alkyl and C4-chloro substitution patterns, is explicitly claimed in patents describing HPK1 inhibitors for cancer immunotherapy applications [3].

Cancer Immunotherapy Kinase Inhibition Intellectual Property

Scaffold Class Validation: HPK1 Inhibitory Activity of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

A series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, the same core scaffold as the target compound, were designed and synthesized as potent HPK1 inhibitors [1]. These derivatives demonstrated potent inhibition of HPK1 kinase activity and downstream phosphorylation of SLP76, a key signaling node in T-cell receptor pathways [2]. While direct activity data for the unelaborated 4-chloro-2-ethyl compound is not publicly reported, the validated potency of structurally elaborated analogs confirms that the pyrrolo[3,4-c]pyridin-1-one scaffold bearing C4 and N2 substituents is competent for engaging the HPK1 active site [3].

Immuno-oncology HPK1 Inhibition T-cell Activation

Structural Density and Boiling Point: Quality Control and Handling Considerations

The target compound has a predicted density of 1.321 ± 0.06 g/cm³ and a predicted boiling point of 384.8 ± 42.0 °C at standard atmospheric pressure . These predicted values provide baseline expectations for handling, storage, and analytical method development. In contrast, more polar analogs or hydrochloride salt forms would exhibit significantly different density values and thermal stability profiles, which could impact purification strategies (e.g., distillation feasibility) and long-term storage conditions .

Analytical Chemistry Process Chemistry Quality Control

Synthetic Versatility: 4-Chloro Substituent as a Reactive Handle for Diversification

The 4-chloro substituent on the pyridine ring serves as an electrophilic handle amenable to nucleophilic aromatic substitution (SNAr) reactions, enabling facile diversification into amines, ethers, thioethers, and carbon-linked derivatives [1]. This contrasts with the unsubstituted pyrrolo[3,4-c]pyridine core (C7H8N2, MW 120.15), which lacks this reactive handle and requires alternative, often lower-yielding, functionalization strategies . The presence of the N-ethyl lactam concurrently protects the 2-position from unwanted side reactions during 4-position elaboration.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Optimal Procurement and Application Scenarios for 4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (CAS 2172931-40-5)


HPK1 Inhibitor Lead Optimization and Patent Strategy Programs

Organizations developing hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy should prioritize procurement of CAS 2172931-40-5 as a core building block. The compound is associated with 10 patents [1] and belongs to the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold class that has demonstrated potent HPK1 inhibition in published studies [2]. Using this specific substitution pattern enables SAR exploration around the 4-position chloro handle while maintaining the N-ethyl lactam framework explicitly claimed in HPK1 antagonist patent families.

Medicinal Chemistry Library Synthesis Requiring SNAr Diversification

For parallel synthesis campaigns aimed at generating focused libraries of pyrrolo[3,4-c]pyridine derivatives, CAS 2172931-40-5 offers a pre-installed 4-chloro electrophilic handle suitable for nucleophilic aromatic substitution (SNAr) [1]. This enables efficient one-step diversification into amine, ether, and thioether analogs without requiring additional pre-functionalization steps that would be necessary when starting from the unsubstituted 1H,2H,3H-pyrrolo[3,4-c]pyridine core [2]. The moderate lipophilicity (XLogP3 = 1.2) and single rotatable bond [1] support predictable pharmacokinetic property modulation in library design.

Physicochemical Property Benchmarking in CNS Drug Discovery

The compound‘s computed XLogP3-AA value of 1.2, zero hydrogen bond donors, and exactly one rotatable bond [1] position it within favorable physicochemical space for central nervous system (CNS) drug discovery (typically XLogP 1-4, low rotatable bond count, limited H-bond donors). Procurement for CNS-targeted programs allows researchers to use this scaffold as a starting point for elaboration while maintaining CNS-appropriate physicochemical properties, avoiding the more extreme lipophilicity or polarity often encountered with alternative heterocyclic cores.

Analytical Method Development and Quality Control Reference Standard

With a well-defined molecular formula (C9H9ClN2O, MW 196.63 g/mol), predicted density of 1.321 ± 0.06 g/cm³, and predicted boiling point of 384.8 ± 42.0 °C [1], CAS 2172931-40-5 can serve as a reference standard for developing HPLC, GC, and NMR analytical methods in process chemistry and quality control laboratories. The absence of reported polymorphism or salt form ambiguity (the compound is a neutral free base) supports reproducible analytical characterization across different vendor lots.

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